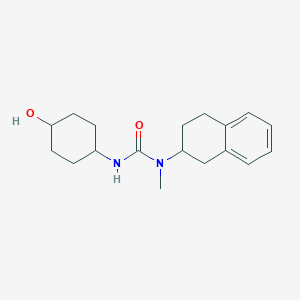![molecular formula C16H24FN3O2 B6640118 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea, also known as FPBU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPBU is a urea derivative that acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neuropsychiatric disorders.
Wirkmechanismus
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neuropsychiatric disorders. The dopamine D3 receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in the development of addiction and other neuropsychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and protecting dopaminergic neurons. This compound has also been shown to modulate the release of dopamine in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more targeted studies of the receptor's function. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's therapeutic effects, as well as its potential side effects and limitations. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a therapeutic agent in the treatment of neuropsychiatric disorders.
Synthesemethoden
The synthesis of 1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea involves the reaction of 3-fluorophenylpiperidine with 1-hydroxybutan-2-one to form the intermediate 1-(3-fluorophenyl)piperidin-3-ol. This intermediate is then treated with phosgene and a suitable amine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea has been studied extensively for its potential therapeutic applications in various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia, and to protect dopaminergic neurons in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[1-(3-fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-2-13(11-21)18-16(22)19-14-6-4-8-20(10-14)15-7-3-5-12(17)9-15/h3,5,7,9,13-14,21H,2,4,6,8,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMWWUINJEGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1CCCN(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)
![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[(2-hydroxy-2-methylpropyl)-methylamino]ethanone](/img/structure/B6640075.png)
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)

![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)
![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide](/img/structure/B6640156.png)